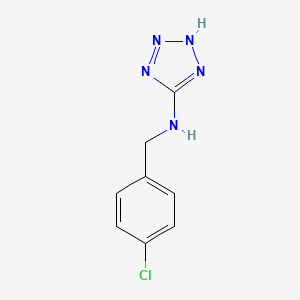
5-chloro-8-quinolinyl 3-methyl-4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of quinoline derivatives involves multiple steps, including reactions with chloro- and nitro-substituted benzoic acids. These compounds exhibit a variety of reactivities that allow for the construction of complex structures. For instance, compounds involving quinoline with chloro- and nitro-substituted benzoic acids demonstrate the formation of hydrogen-bonded structures, indicating the possibility of synthesizing the target compound through similar pathways (Gotoh & Ishida, 2009).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including those similar to 5-chloro-8-quinolinyl 3-methyl-4-nitrobenzoate, has been extensively studied. These studies reveal significant details about the atomic arrangement and bonding within the molecules, highlighting short hydrogen bonds that are crucial for the stability and reactivity of these compounds. The precise arrangement of atoms and bonds can be elucidated through crystallographic analysis, offering insights into the potential structure of the compound (Gotoh & Ishida, 2009).
Chemical Reactions and Properties
Quinoline derivatives undergo a variety of chemical reactions, including hydrogen bonding and interactions with aromatic carboxylic acids. These reactions are fundamental to understanding the reactivity and potential applications of these compounds. For example, the interaction of quinoline derivatives with nitro-substituted aromatic carboxylic acids results in proton-transfer compounds, suggesting a method for modifying the chemical properties of this compound (Smith, Wermuth, & White, 2001).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystal structure, are essential for their practical applications. These properties are determined by the molecular structure and intermolecular forces present in the compound. Studies on similar compounds provide a basis for inferring the physical properties of this compound, which can aid in its handling and application (Gotoh & Ishida, 2009).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for forming derivatives, are crucial for understanding how this compound can be used in scientific research. The interactions with aromatic carboxylic acids and the formation of hydrogen bonds are particularly relevant for predicting how this compound might react under different chemical conditions (Smith, Wermuth, & White, 2001).
properties
IUPAC Name |
(5-chloroquinolin-8-yl) 3-methyl-4-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c1-10-9-11(4-6-14(10)20(22)23)17(21)24-15-7-5-13(18)12-3-2-8-19-16(12)15/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWUARMAXVJMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC2=C3C(=C(C=C2)Cl)C=CC=N3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

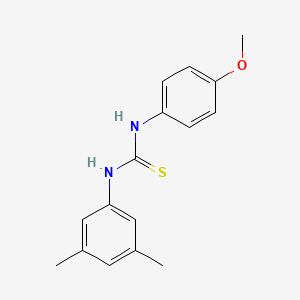
![2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5723054.png)

![6-chloro-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5723077.png)
![2,2,6,6-tetramethyl-1-[(4-nitrobenzoyl)oxy]-4-piperidinone](/img/structure/B5723082.png)
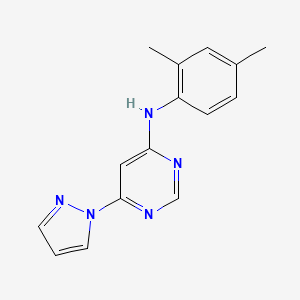
![ethyl 3-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]amino}-2-butenoate](/img/structure/B5723089.png)
![N'-[(4-bromophenyl)sulfonyl]-N-(2,4-difluorophenyl)benzenecarboximidamide](/img/structure/B5723090.png)
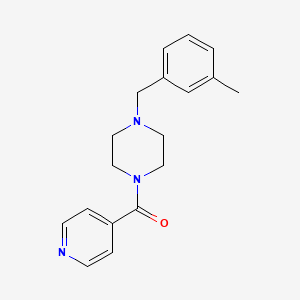
![N-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B5723111.png)
![N,N'-{[4-(diethylamino)phenyl]methylene}diacetamide](/img/structure/B5723117.png)
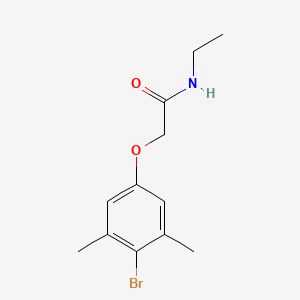
![N-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]acetamide](/img/structure/B5723134.png)
